2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that features a quinazoline core, a benzenesulfonamide group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: This step involves the sulfonation of aniline derivatives followed by coupling with the quinazoline core. Sulfonation is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions to achieve specific substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used to study the interactions of quinazoline derivatives with biological targets. This can include investigations into enzyme inhibition, receptor binding, and cellular uptake.
Medicine
Medicinally, 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has potential as a therapeutic agent. It may exhibit activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In industry, the compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and potential biological activity make it a candidate for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can act by inhibiting enzymes, blocking receptor sites, or interfering with DNA synthesis. The benzenesulfonamide group may enhance binding affinity to certain proteins, while the methoxy groups could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Lacks the methyl group on the quinazoline core.
2,5-Dimethoxy-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Lacks the oxo group on the quinazoline core.
2,5-Dimethoxy-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Lacks both the methyl and oxo groups on the quinazoline core.
Uniqueness
The presence of both the methyl and oxo groups on the quinazoline core, along with the methoxy and benzenesulfonamide groups, gives 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide unique chemical and biological properties. These structural features may enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)22-14-18(30-2)11-12-21(22)31-3/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIPZFCCWZUAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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